molecular formula C8H3Cl2FN2 B1311214 2,4-Dichloro-8-fluoroquinazoline CAS No. 959237-64-0

2,4-Dichloro-8-fluoroquinazoline

Cat. No.: B1311214
CAS No.: 959237-64-0
M. Wt: 217.02 g/mol
InChI Key: VXSUTXKJWJUPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-8-fluoroquinazoline (: 959237-64-0) is a high-purity, multifunctional chemical scaffold of significant interest in advanced organic synthesis and drug discovery. Its molecular formula is C8H3Cl2FN2, with a molecular weight of 217.02 g/mol . This compound is a key synthetic intermediate for the preparation of diverse quinazoline derivatives, a class of heterocycles renowned for their broad spectrum of pharmacological activities . The strategic placement of two chlorine atoms at the 2- and 4-positions of the quinazoline ring, along with a fluorine atom at the 8-position, makes this compound highly reactive towards sequential nucleophilic substitution reactions. This allows researchers to selectively and systematically introduce a wide array of amine and other nucleophilic functionalities, enabling the construction of targeted compound libraries for biological screening . Quinazoline-based compounds have demonstrated notable importance as therapeutic agents. Extensive research has identified quinazoline derivatives as potent inhibitors of key biological targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is critical in cancer therapy (e.g., drugs like Iressa and Tarceva) . Furthermore, this chemical scaffold is utilized in developing novel heat shock protein 90 (HSP90) inhibitors and other kinase-targeted therapies . The structural motif is also found in agents with reported anti-inflammatory, antibacterial, and anticonvulsant properties, highlighting its versatility in medicinal chemistry . This product is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. It is recommended to store the compound under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSUTXKJWJUPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438220
Record name 2,4-dichloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-64-0
Record name 2,4-Dichloro-8-fluoroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemical Compound: 2,4 Dichloro 8 Fluoroquinazoline

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₃Cl₂FN₂
Molecular Weight 217.02 g/mol
Appearance Solid
CAS Number 959237-64-0

Data sourced from public chemical databases. epa.govuni.lu

The presence of the fluorine atom at the 8-position and chlorine atoms at the 2- and 4-positions significantly influences the electronic distribution within the quinazoline ring system, making it a versatile intermediate for further chemical modifications.

Synthesis of this compound

The synthesis of substituted quinazolines often involves multi-step reaction sequences starting from readily available precursors. For instance, a general approach to synthesizing di-chloro fluoroquinazoline derivatives can begin with a substituted aminobenzoic acid. nih.gov A typical synthetic route might involve the cyclization of an appropriate anthranilic acid derivative to form a quinazolinedione, followed by chlorination to yield the desired 2,4-dichloroquinazoline. nih.gov

For example, the synthesis of the related compound 2,4-dichloro-7-fluoroquinazoline (B1321832) starts with 2-amino-4-fluorobenzoic acid, which is first converted to 7-fluoroquinazoline-2,4(1H,3H)-dione. nih.gov This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 2,4-dichloro-7-fluoroquinazoline. nih.gov A similar principle would be applied for the synthesis of the 8-fluoro isomer, starting from the corresponding 2-amino-3-fluorobenzoic acid.

Role as a Key Intermediate

This compound serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules. The two chlorine atoms at positions 2 and 4 are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution reactions. This enables the introduction of various functional groups at these positions, leading to the generation of diverse libraries of quinazoline derivatives for biological screening. semanticscholar.org The fluorine atom at the 8-position can also be exploited for further chemical transformations or can be retained to modulate the final compound's biological properties.

Pharmacological and Biological Activity Investigations of 2,4 Dichloro 8 Fluoroquinazoline Derivatives

Anticancer Activity

Derivatives of 2,4-disubstituted quinazolines have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds can influence cell signaling pathways, inhibit essential enzymes in cancer progression, and induce apoptosis. The 8-fluoro substitution on the quinazoline (B50416) ring can enhance the binding affinity and selectivity of these derivatives for their molecular targets.

In vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of 8-fluoroquinazoline (B71482) derivatives have been evaluated against a panel of human cancer cell lines. In a notable study, a series of 2-substituted-8-fluoroquinazoline-4-carboxylic acid derivatives were screened for their in vitro cytotoxicity. The results indicated varying degrees of growth inhibition across different cancer cell lines.

One of the most potent compounds identified was 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This derivative exhibited significant cytotoxic activity, particularly against the SNB-75 central nervous system (CNS) cancer cell line. The table below summarizes the in vitro cytotoxicity data for this compound and its related derivatives at a concentration of 10 µM.

CompoundCancer Cell LineGrowth Inhibition (%)
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidSNB-75 (CNS)85.3
2-Phenyl-8-fluoroquinazoline-4-carboxylic acidSNB-75 (CNS)45.2
2-(3-Chlorophenyl)-8-fluoroquinazoline-4-carboxylic acidSNB-75 (CNS)62.7

These findings underscore the potential of the 8-fluoroquinazoline scaffold in designing novel cytotoxic agents. The substitution pattern on the phenyl ring at the C-2 position appears to play a crucial role in modulating the cytotoxic potency.

Inhibition of Specific Kinases

Kinases are a class of enzymes that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Derivatives of 2,4-dichloro-8-fluoroquinazoline have been investigated for their ability to inhibit several key kinases involved in cancer cell proliferation and survival.

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and the quinazoline scaffold is a key feature of several approved EGFR inhibitors. While specific studies on 8-fluoroquinazoline derivatives targeting EGFR are emerging, the broader class of 4-anilinoquinazoline (B1210976) derivatives has shown significant EGFR inhibitory activity. The introduction of a fluorine atom at the C-8 position is a rational strategy to potentially enhance the binding affinity and selectivity of these inhibitors. The general structure of these inhibitors involves the replacement of the C-4 chloro group of this compound with a substituted aniline (B41778) moiety.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. The inhibition of VEGFR-2 is a validated anti-cancer strategy. The quinazoline core has been utilized in the design of potent VEGFR-2 inhibitors. Although specific data on 8-fluoroquinazoline derivatives are limited in the public domain, the structural features of this compound make it a suitable starting point for the synthesis of VEGFR-2 inhibitors.

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various human cancers, making it a promising target for cancer therapy. Research has identified 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective inhibitor of Aurora A kinase. nih.gov The inhibitory activity of this compound and its analogs against Aurora A kinase is presented in the table below.

CompoundAurora A Kinase IC₅₀ (µM)
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid0.45
2-Phenyl-8-fluoroquinazoline-4-carboxylic acid>10
2-(3-Chlorophenyl)-8-fluoroquinazoline-4-carboxylic acid1.2

The data indicates that the 3-bromo substitution on the phenyl ring at the C-2 position significantly enhances the inhibitory potency against Aurora A kinase. nih.gov This highlights the importance of the substitution pattern in achieving selective and potent enzyme inhibition.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for a number of clinically used anticancer drugs. The quinazoline scaffold has been explored for its potential to inhibit topoisomerase activity. Specifically, derivatives of 1,2,4-triazolo[4,3-c]quinazoline have been designed and synthesized as topoisomerase II inhibitors. nih.gov These compounds are thought to exert their cytotoxic effects by intercalating with DNA and inhibiting the catalytic activity of topoisomerase II. nih.gov

While direct studies on the topoisomerase inhibitory activity of derivatives of this compound were not found in the reviewed literature, the general ability of the quinazoline ring system to serve as a scaffold for topoisomerase inhibitors suggests that this is a viable area for future investigation. The electronic properties conferred by the 8-fluoro substituent could potentially influence the DNA binding and enzyme inhibitory activities of such derivatives.

Antimicrobial Activity

Extensive searches of scientific literature and databases did not yield specific studies on the antimicrobial activity of derivatives of this compound. While the broader class of quinazoline compounds has been investigated for such properties, no research focusing on the antibacterial or antifungal efficacy of derivatives from this specific parent compound appears to be publicly available.

Antibacterial Efficacy

No published data was found regarding the antibacterial efficacy of this compound derivatives.

Antifungal Efficacy

No published data was found regarding the antifungal efficacy of this compound derivatives.

Antiviral Activity

There is no available information in the reviewed scientific literature concerning the antiviral activity of this compound derivatives.

Activity against Specific Viral Strains (e.g., VZV)

No research has been published on the activity of this compound derivatives against any specific viral strains, including Varicella-Zoster Virus (VZV).

Other Pharmacological Activities

Anti-inflammatory Properties

No specific studies detailing the anti-inflammatory properties of derivatives of this compound were found in the public domain. Although quinazoline as a core structure is known to be a scaffold for compounds with anti-inflammatory potential, research on derivatives of this particular dichlorinated and fluorinated quinazoline is not available.

Anticonvulsant Properties

The quinazoline nucleus is a recognized pharmacophore in the development of anticonvulsant agents. nih.gov Research into the structural modifications of quinazoline derivatives aims to enhance their pharmacological profile for the treatment of epilepsy, a common neurological disorder requiring long-term therapy. uran.uaresearchgate.net

Studies have been conducted on N-substituted acetamide (B32628) derivatives of quinazolin-2,4-diones to evaluate their potential as anticonvulsants. In one such study, N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides were synthesized as analogues of methaqualone, a compound known for its anticonvulsant and hypnotic effects. uran.ua While the synthesized compounds were generally found to be inferior to reference drugs in docking studies against the GABA receptor, two derivatives demonstrated a tendency towards anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice, indicated by a 17% reduction in mortality compared to the control group. uran.ua

Further research into quinoline (B57606) derivatives, which are structurally related to quinazolines, has identified compounds with significant anticonvulsant activity. For instance, an 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivative showed potent and broad-spectrum activity in various seizure models, suggesting that its mechanism may involve both the inhibition of voltage-gated ion channels and the modulation of GABAergic neurotransmission. nih.gov These findings underscore the potential of the broader quinazoline and quinoline chemical space in the search for new antiepileptic drugs. researchgate.netnih.gov

Central Nervous System (CNS) Receptor Modulation

Derivatives of 8-fluoroquinazoline have been investigated for their effects within the central nervous system, particularly in the context of neuro-oncology and neurodegenerative diseases. nih.govnih.gov In vitro cytotoxicity screening of novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives revealed significant activity against human cancer cell lines. nih.gov Notably, the human CNS cancer cell line SNB-75 was found to be the most sensitive to these compounds, highlighting their potential for targeting CNS malignancies. nih.gov

The modulation of specific CNS receptors is a key strategy for treating neurodegenerative disorders. nih.gov The A2A adenosine (B11128) receptor, which is highly expressed in the brain, is a prominent target. nih.gov Antagonism of this receptor is being explored for conditions like Parkinson's and Alzheimer's disease. nih.gov Research in this area has led to the synthesis of various quinazoline derivatives designed to act as potent and selective A2A receptor antagonists, thereby modulating CNS pathways. nih.govnih.gov Furthermore, computational docking studies have been used to predict the affinity of quinazoline derivatives for the GABA receptor, a crucial target for modulating CNS excitability and for therapies related to anxiety and seizure disorders. uran.ua

Targeting of r(CCUG) Repeats in Myotonic Dystrophy Type 2

Myotonic dystrophy type 2 (DM2) is a neuromuscular disease caused by the expansion of r(CCUG) repeats in the CNBP gene. nih.govnih.gov These expanded RNA repeats form a toxic structure that sequesters essential cellular proteins, like the splicing regulator MBNL1, leading to widespread cellular dysfunction. nih.govnih.gov

A promising therapeutic strategy involves using small molecules that can directly bind to these toxic r(CCUG) repeats and mitigate their effects. nih.govresearchgate.net Researchers screened an RNA-focused library of druglike compounds and identified hits that were subsequently optimized. nih.gov This effort led to the development of a potent compound derived from this compound. nih.gov This optimized molecule demonstrates a high affinity and specificity for the r(CCUG) repeat structure. nih.gov

The binding of this small molecule to the r(CCUG) repeats facilitates the degradation of the toxic RNA by endogenous cellular quality control pathways. nih.govresearchgate.net This action releases the sequestered MBNL1, which in turn helps to rescue the alternative splicing defects observed in DM2 patient-derived cells. nih.gov The lead compound showed nanomolar binding affinity for the r(CCUG) repeats, demonstrating a significant improvement over the initial screening hits. nih.gov

Table 1: Activity of an Optimized this compound Derivative in Myotonic Dystrophy Type 2 Models

Compound Target Binding Affinity (Kd) Biological Effect Citation
Optimized Quinazoline Derivative r(CCUG)exp Nanomolar range Facilitates endogenous degradation of toxic RNA, rescues splicing defects nih.gov

A2A Adenosine Receptor Antagonism

The A2A adenosine receptor (A2AR) has emerged as a significant therapeutic target for both neurodegenerative diseases and cancer immunotherapy. nih.govnih.gov Consequently, there is substantial interest in developing potent and selective A2AR antagonists. The 2-aminoquinazoline (B112073) scaffold has been identified as a promising starting point for designing such antagonists. nih.govnih.gov

Research has focused on synthesizing new 2-aminoquinazoline derivatives with various substitutions to improve their binding affinity, antagonist activity, and solubility. nih.gov Structure-activity relationship (SAR) studies have explored modifications at the C2, C6, and C7 positions of the quinazoline ring. nih.govnih.gov For example, starting with a 2,4-dichloro-6-fluoroquinazoline (B161674) intermediate, researchers introduced different amine groups to enhance antagonist properties. nih.gov

One study reported a derivative, compound 5m , which exhibited a high affinity for the human A2A receptor with a dissociation constant (Ki) of 5 nM and demonstrated functional antagonism with an IC50 of 6 µM in a cyclic AMP (cAMP) assay. nih.gov Further modifications, such as introducing aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, successfully maintained high binding affinities while improving the compounds' solubility. nih.gov These findings provide valuable insights for the future development of quinazoline-based A2AR antagonists. nih.gov

Table 2: A2A Adenosine Receptor Antagonist Activity of Select Quinazoline Derivatives

Compound Binding Affinity (Ki) for hA2AR Functional Antagonist Activity (IC50) Citation
5m 5 nM 6 µM nih.gov
9x 21 nM 9 µM nih.gov
10d 15 nM 5 µM nih.gov

KRAS Modulation

The KRAS protein is a central node in cellular signaling pathways that regulate cell proliferation, and mutations in the KRAS gene are a major driver of many cancers. google.com For a long time, KRAS was considered an "undruggable" target. However, recent breakthroughs have spurred the development of novel compounds that can inhibit its oncogenic activity. google.com

Patent literature describes the exploration of various heterocyclic scaffolds, including quinazoline-based structures, as potential KRAS inhibitors. google.com A patent application outlines compounds with a general formula where the core can be a quinazoline ring. The structural parameters allow for substitutions that align with the this compound pattern (e.g., C-F and C-Cl substitutions are specified as possibilities). google.com These compounds are being designed to act as inhibitors of KRAS, with the aim of treating cancer and other neoplastic diseases. google.com This indicates that the this compound scaffold is considered a relevant starting point for the design of next-generation KRAS modulators.

Mechanism of Action Elucidation

Identification of Molecular Targets and Binding Sites

There is no available information in the scientific literature that identifies specific molecular targets or binding sites for 2,4-Dichloro-8-fluoroquinazoline.

Inhibition of Specific Enzymes and Receptors

There are no published studies demonstrating the direct inhibition of any specific enzymes or receptors by this compound.

Cellular and Molecular Effects

There is no data to suggest that this compound causes cell cycle arrest.

There is no evidence to indicate that this compound induces apoptosis.

There are no studies reporting any DNA binding interactions for this compound.

Influence on Splicing Defects

The chemical compound this compound belongs to the broader class of quinazoline (B50416) derivatives, which have been the subject of significant research interest for their potential to correct splicing defects in certain genetic disorders. While specific studies on this compound itself are not extensively detailed in publicly available research, the elucidation of the mechanism of action for structurally related quinazoline compounds, particularly in the context of Spinal Muscular Atrophy (SMA), offers valuable insights.

SMA is a debilitating neuromuscular disease caused by insufficient levels of the Survival of Motor Neuron (SMN) protein. acs.org This deficiency arises from a mutation or deletion of the SMN1 gene. A nearly identical gene, SMN2, exists, but due to a single nucleotide difference, the majority of the mRNA transcribed from SMN2 undergoes alternative splicing that excludes exon 7, resulting in a truncated, non-functional protein. acs.orgnih.gov Small molecules that can modulate the splicing of SMN2 pre-mRNA to include exon 7 are therefore a promising therapeutic strategy for SMA. acs.org

Research has identified a series of 2,4-diaminoquinazoline derivatives as potent activators of the SMN2 promoter and modifiers of its splicing. acs.orgoup.com These compounds have been shown to increase the production of full-length SMN protein. acs.org The underlying mechanism of these small molecules involves their direct interaction with the SMN2 pre-mRNA. nih.govpnas.org This binding event helps to stabilize a ribonucleoprotein (RNP) complex that is critical for promoting the inclusion of exon 7 during the splicing process. nih.gov

Specifically, certain C5-substituted 2,4-diaminoquinazoline derivatives have demonstrated the ability to increase SMN protein levels and the number of nuclear structures called "gems," which are indicative of SMN protein concentration, in fibroblast cells derived from SMA patients. nih.gov

Detailed findings from studies on these 2,4-diaminoquinazoline derivatives are summarized in the table below, illustrating their impact on SMN2 gene expression and splicing.

CompoundTargetEffectResearch Findings
D156844 SMN2 promoterIncreased reporter gene activityDemonstrated a significant, dose-dependent increase in SMN-containing gems in SMA fibroblasts. nih.gov
D158872 SMN2 promoterIncreased reporter gene activityShowed a trend of increasing SMN protein in SMA fibroblasts and increased the number of gems. nih.gov
D157161 SMN2 promoterIncreased reporter gene activityContributed to an increase in SMN-containing gems in a dose-dependent manner in SMA fibroblasts. nih.gov
D157495 (RG3039) SMN2 promoterIncreased reporter gene activityLed to a more than three-fold increase in SMN2 promoter-driven reporter gene activity in NSC-34 cells. nih.gov

The exploration of quinazoline-based compounds has been a significant effort in the search for SMA therapeutics, leading to the development of a quinazoline drug program that was eventually licensed by Pfizer. curesma.org The success of these derivatives underscores the potential of this chemical scaffold in targeting and correcting splicing defects.

Impact of Halogen Substituents (Cl, F) on Biological Activity

The presence and position of halogen atoms, such as chlorine (Cl) and fluorine (F), on the quinazoline scaffold are pivotal in modulating biological activity. Halogens are electron-withdrawing groups that can significantly alter the electronic properties of the molecule, influencing its interaction with target proteins.

Research on quinazoline derivatives has consistently shown that halogen substitution can enhance various biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The introduction of halogen atoms into the benzene (B151609) ring of a quinazoline structure can increase its binding affinity for proteins like human serum albumin (HSA), with the affinity progressively enhancing as the atomic number of the halogen increases. mdpi.com This suggests that halogens contribute to more favorable interactions, likely through a combination of hydrophobic and electrostatic forces. mdpi.com

For quinazolinone derivatives, the presence of a halogen atom at the C-6 and C-8 positions has been specifically linked to improved antimicrobial activities. nih.gov In the context of anticancer activity, particularly for compounds targeting receptors like peroxisome proliferator-activated receptor-gamma (PPARγ), substitutions on the aromatic rings with electron-withdrawing groups such as fluorine, chlorine, and bromine are associated with stronger biological activity. nih.gov

Specifically, the fluorine atom at the C-8 position in the this compound scaffold is significant. Studies on related quinazolin-4-one derivatives have explored substitutions at the C-8 position, demonstrating that groups here can engage in new, favorable interactions within the binding sites of target enzymes like tankyrases, thereby improving both affinity and selectivity. researchgate.net For instance, a derivative featuring a fluorine atom on the core quinazoline scaffold was found to be the most potent inhibitor among a series of tested compounds targeting Aurora A kinase. mdpi.com

Role of Substitutions at C2, C4, and C8 Positions

The C2, C4, and C8 positions of the quinazoline ring are critical hotspots for chemical modification, and substitutions at these sites play a defining role in the molecule's biological profile. The this compound molecule serves as a versatile intermediate, where the chlorine atoms at C2 and C4 are excellent leaving groups, facilitating the introduction of a wide array of substituents.

C2 and C4 Positions: These positions are frequently modified to enhance activity and target specificity. Structure-activity relationship studies have revealed that the nature of the substituent at C2 is crucial for potency. For example, introducing methyl, amine, or thiol groups at the C-2 position can be essential for antimicrobial activities. nih.gov Similarly, substitutions at the C4 position, particularly with amines or substituted amines, are known to improve these effects. nih.govnih.gov The reactivity of the C4 position is vital for the development of kinase inhibitors like gefitinib (B1684475). chim.it The displacement of the chloro groups at C2 and C4 allows for the synthesis of diverse derivatives, including those with fused heterocyclic rings that show significant biological potential. nih.govresearchgate.net

C8 Position: The C8 position has been identified as a key site for improving the potency of certain inhibitors. researchgate.net While less commonly modified than C2 and C4, strategic substitutions at C8 can lead to significant gains in activity. For example, introducing a basic side chain at the C8 position of certain quinazolin-4-ones was explored to find optimal structural features for biological activity. nih.gov A recent study focusing on tankyrase inhibitors demonstrated that introducing larger substituents, such as nitro and diol groups, at the C-8 position led to new interactions with the target enzyme, resulting in improved affinity and selectivity. researchgate.net This underscores the potential of the 8-fluoro substituent in this compound to influence binding and activity.

The following table summarizes the impact of substitutions at these key positions based on findings from various studies on quinazoline derivatives.

PositionType of SubstituentImpact on Biological ActivityReference(s)
C2 Methyl, Thiol GroupsEssential for antimicrobial activity. nih.gov
C2 Substituted Phenyl/Naphthyl RingCan confer potent antiproliferative activity. nih.gov
C2, C3 Substituted Aromatic RingEssential for antimicrobial properties. nih.gov
C4 Amine or Substituted AminesCan improve antimicrobial activities. nih.gov
C4 Development of lipophilic characterDesired for novel inhibitory affinity. nih.gov
C8 Halogen Atom (e.g., Iodine)Can significantly improve antibacterial activity. nih.gov
C8 Nitro and Diol GroupsImproved affinity and selectivity for tankyrase inhibitors. researchgate.net
C8 Basic Side ChainModulates interaction with kinases. nih.gov

Influence of Aromatic and Heterocyclic Substituents on Activity

Replacing the chlorine atoms at the C2 and C4 positions of this compound with aromatic and heterocyclic moieties is a common strategy to create potent and selective bioactive molecules. nih.govnih.gov These larger, often rigid, ring systems can form specific and strong interactions with biological targets.

Aromatic Substituents: The introduction of a substituted phenyl ring at the C2 position of the quinazolinone core is a feature of many compounds with antiproliferative activity. nih.gov For instance, 4-anilinoquinazoline (B1210976) derivatives are a well-known class of epidermal growth factor receptor (EGFR) kinase inhibitors. mdpi.com The specific substitutions on this aniline (B41778) ring further fine-tune the activity. A 3-chloro-4-fluorophenyl group, for example, resulted in a compound with potent EGFR inhibition. mdpi.com

Heterocyclic Substituents: Incorporating heterocyclic rings can introduce additional hydrogen bond donors and acceptors, leading to enhanced binding affinity and specificity. nih.govmdpi.com

Thiazole (B1198619) and Thiophene (B33073): Replacing a central phenyl ring with a small five-membered heterocyclic ring like thiazole or thiophene has resulted in excellent inhibitory activity against Aurora kinases due to strong binding affinity. mdpi.com

Furan: A 4-arylamino-6-(furan-2-yl) substitution on an anilinoquinazoline (B1252766) derivative yielded a potent EGFR inhibitor. mdpi.com

Pyrazolo-quinazolinones: Fusing a pyrazole (B372694) ring to the quinazolinone scaffold has created a novel class of selective Aurora kinase inhibitors and compounds targeting cyclin-dependent kinases (CDKs). mdpi.comnih.gov

Thiadiazole: Quinazoline derivatives linked to a thiadiazole ring have been shown to possess anti-HIV, antifungal, and antibacterial activities. nih.gov

These examples highlight a clear trend: the hybridization of the quinazoline core with other aromatic or heterocyclic pharmacophores is a powerful strategy for developing new therapeutic agents with improved pharmacological profiles. nih.gov

Relationship Between Structural Features and Binding Affinity

The binding affinity of quinazoline derivatives to their biological targets is a direct consequence of their three-dimensional structure and the specific interactions they form within the binding pocket. Molecular docking and co-crystal structure analyses have provided detailed pictures of these interactions.

The quinazoline ring system itself, being a fused aromatic structure, is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a protein's active site. researchgate.netacs.org The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, forming crucial connections with the protein backbone or side chains. For example, molecular modeling has shown quinazoline derivatives binding to key amino acid residues like GLU50, ASN46, and GLY77 in the DNA gyrase enzyme. researchgate.net

The substituents on the quinazoline core play a directing role in the binding orientation and affinity:

Electron-withdrawing groups , such as the halogens in this compound, can modulate the electronic landscape of the molecule, influencing its ability to form favorable electrostatic and halogen-bond interactions. mdpi.comresearchgate.net

Substitutions on Ring A (the benzene part of the quinazoline) can significantly impact binding. In a study of PPARγ ligands, substitutions at position 2 of an attached benzene ring allowed for better packing within the binding pocket and thus higher affinity compared to substitutions at other positions. nih.gov

Docking studies of a potent Aurora A kinase inhibitor, which featured an 8-fluoroquinazoline (B71482) core, revealed that it made significant binding interactions within the main pocket of the enzyme, interacting with key amino acid residues. nih.govnu.edu.kznih.gov This demonstrates a direct link between the structural features, including the C8-fluoro substitution, and the resulting high binding affinity.

Development of Predictive Models for Activity

To accelerate the discovery of new drug candidates and reduce costs, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used. isnac.ir These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Several studies have successfully developed QSAR models for quinazoline derivatives to predict their inhibitory activity against various targets, such as B-raf kinase and EGFR. isnac.irnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Types of Models and Findings:

Linear Models (GA-MLR): Genetic Algorithm-Multivariate Linear Regression models have been used to predict the half-maximal inhibitory concentration (IC50) of quinazoline compounds. isnac.ir

Non-linear Models (FFNN, SVM, DT): For more complex relationships, non-linear models are often superior. Feed-Forward Neural Networks (FFNN), Support Vector Machines (SVM), and Decision Trees (DT) have shown better performance in predicting the activity of strong quinazoline-based drugs. isnac.ir One study found that an FFNN model gave the best performance, with a high coefficient of determination (R² = 94.96%), significantly outperforming the linear model. isnac.ir

Key Descriptors: The models can also identify the most influential molecular descriptors. For a series of strong B-raf kinase inhibitors, the presence or absence of two carbon and nitrogen atoms at a specific topological distance was identified as the most effective descriptor. isnac.ir

Conclusion

2,4-Dichloro-8-fluoroquinazoline has established itself as a highly valuable and versatile building block in medicinal chemistry. Its unique chemical reactivity, conferred by the two chlorine atoms and the fluorine atom, allows for the efficient synthesis of a diverse range of quinazoline (B50416) derivatives. These derivatives have demonstrated significant potential as therapeutic agents, particularly in the development of targeted anticancer drugs like kinase inhibitors. The ongoing research into the applications of this compound and its analogues continues to expand the therapeutic landscape, offering new possibilities for the treatment of various diseases.

Computational and Theoretical Studies

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand and predict how a ligand, such as a derivative of 8-fluoroquinazoline (B71482), might interact with the active site of a protein target.

While direct molecular docking studies on 2,4-dichloro-8-fluoroquinazoline are not extensively published, research on structurally similar compounds provides significant insights. A notable example is the study of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a derivative that shares the core 8-fluoroquinazoline scaffold. This compound (referred to as compound 6e in its study) was investigated as a potential inhibitor of Aurora A kinase, a protein implicated in cancer development. nih.govnih.govmdpi.comresearchgate.netdongguk.edu

In silico molecular docking simulations predicted that 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid binds effectively within the main pocket of the Aurora A kinase active site. nih.govmdpi.comresearchgate.net The docking protocol was first validated by re-docking a known reference ligand into the kinase's active site (PDB ID: 3P9J), which successfully reproduced the experimentally observed binding mode. researchgate.net

The docking results for the 8-fluoroquinazoline derivative revealed a significant binding affinity, suggesting its potential as a potent inhibitor. nih.govmdpi.com The simulations generate multiple possible binding poses (conformers), and the one with the lowest energy is typically considered the most likely. The study on the derivative showed that its orientation allows for critical interactions within the ATP-binding site of the kinase. nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target protein that are key to the ligand's binding. For the 8-fluoroquinazoline derivative targeting Aurora A kinase, the simulations highlighted several important interactions. nih.govmdpi.com The quinazoline (B50416) core, a common feature in many kinase inhibitors, plays a central role in anchoring the molecule. acs.org

The docking study revealed that the 8-fluoro group has a significant impact on binding within the hinge region of the kinase. Its small size, comparable to a hydrogen atom, allows it to fit without causing steric hindrance while potentially forming favorable interactions. Furthermore, the terminal bromophenyl ring was shown to orient itself to interact with the amino acid residue Pro 214. researchgate.net The pyrazole (B372694) ring of a reference ligand was observed to interact with key hinge region residues Glu 211, Tyr 212, and Ala 213. researchgate.net These findings underscore the importance of specific substitutions on the quinazoline scaffold for achieving high-affinity binding.

Target ProteinLigand (Derivative)Key Interacting ResiduesType of Interaction
Aurora A Kinase2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidPro 214, Hinge Region ResiduesHydrophobic/van der Waals

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the compound-target complex, offering insights into its behavior over time. These simulations are used to assess the stability of the docked pose and the flexibility of the interactions.

MD simulations are employed to analyze the conformational stability of the enzyme-ligand complex. By simulating the atomic movements over a set period (e.g., 100 nanoseconds), researchers can observe whether the ligand remains stably bound in its predicted orientation. nih.gov The Root-Mean-Square Deviation (RMSD) is a key metric calculated from the simulation trajectory, which measures the average deviation of atomic positions from a reference structure. A stable RMSD profile over time suggests that the complex has reached equilibrium and the binding mode is stable. nih.govresearchgate.net

In studies of various quinazoline derivatives targeting receptors like EGFR, MD simulations have been crucial for confirming the stability of the docked complexes. nih.govnih.govtandfonline.comnih.gov These simulations explore the different conformations the ligand and protein can adopt, providing a more realistic picture of the binding event than static docking alone. nih.gov

The Root-Mean-Square Fluctuation (RMSF) is another important analysis that highlights the flexibility of different parts of the protein and ligand during the simulation. researchgate.net This can reveal which residues in the binding pocket are rigid and which are more flexible, providing valuable information for designing inhibitors with improved binding affinity and selectivity. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. youtube.com These methods can determine optimized molecular geometries, electronic structures, and spectroscopic properties from first principles.

While specific DFT studies on this compound are not prominently available, the methodology has been widely applied to other quinazoline derivatives to understand their structure and reactivity. acs.orgresearchgate.net DFT calculations with a basis set like B3LYP/6-311G(d,p) can be used to optimize the ground state geometry of the molecule. acs.org

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests the molecule is more reactive. acs.org Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. acs.org Such calculations are invaluable for understanding the fundamental physicochemical characteristics of this compound and for rationalizing its interaction with biological targets or other materials.

Electronic Structure Analysis and Reactivity Prediction

While specific density functional theory (DFT) studies exclusively on this compound are not widely published, the electronic properties and reactivity can be inferred from computational analyses of the parent quinazoline scaffold and its halogenated derivatives. nih.gov The quinazoline ring system is characterized by its aromaticity and the presence of two nitrogen atoms, which significantly influence the electron distribution.

The introduction of substituents dramatically alters the electronic landscape of the molecule. researchgate.net In this compound, the three halogen atoms (two chlorine, one fluorine) are strong electron-withdrawing groups. This has several predictable consequences:

Electron Density: The electron density on the quinazoline ring system is significantly reduced. The fluorine at position 8 and the chlorines at positions 2 and 4 pull electron density away from the fused ring system.

Reactivity: The quinazoline nucleus is generally susceptible to nucleophilic attack, particularly at position 4. nih.gov The presence of a highly electronegative chlorine atom at this position makes it an excellent leaving group, thus activating the site for nucleophilic substitution reactions. This is a key feature in the synthesis of a wide array of 4-substituted quinazoline derivatives. Electrophilic substitution, on the other hand, is predicted to occur preferentially at positions with higher electron density, with position 8 being a likely candidate on the unsubstituted ring. nih.gov The presence of a fluorine atom at this position, however, would deactivate it towards electrophilic attack.

Molecular Geometry: X-ray crystallography studies on the closely related isomer, 2,4-dichloro-7-fluoroquinazoline (B1321832), show that the quinazoline ring system is essentially planar. nih.gov It is expected that this compound adopts a similar planar conformation.

Computational methods like DFT and Hartree-Fock are standard tools for calculating and analyzing the structural and vibrational parameters of quinoline (B57606) and quinazoline derivatives. researchgate.netresearchgate.net Such studies involve analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to understand charge transfer within the molecule and predict its reactivity. acs.org For instance, the analysis of atomic charges and regioselective patterns helps in understanding how these molecules interact with biological targets. nih.gov

Table 1: Predicted Physicochemical Properties for this compound

PropertyValueSource
Molecular FormulaC₈H₃Cl₂FN₂ uni.lu
Monoisotopic Mass215.96573 Da uni.lu
XlogP3.6 uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺216.97301135.5
[M+Na]⁺238.95495148.6
[M-H]⁻214.95845135.8
[M+NH₄]⁺233.99955154.2
[M+K]⁺254.92889142.4
Data calculated using CCSbase. uni.lu

In silico Drug Design and Lead Optimization Strategies

The this compound scaffold is a valuable starting point for in silico drug design, which uses computational methods to identify and optimize potential drug candidates. Its reactive chlorine atoms make it an ideal core for creating libraries of derivatives for virtual screening.

A prime example of this strategy is the design of novel Aurora A kinase inhibitors. mdpi.comdongguk.edunih.gov Starting with the 8-fluoroquinazoline scaffold, new derivatives were designed and evaluated. mdpi.comdongguk.edu Molecular docking studies were performed to explore the possible binding modes of these compounds within the kinase active site. mdpi.comdongguk.edunih.gov This computational screening led to the identification of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent and selective lead compound, which was then synthesized and validated through in vitro assays. mdpi.comdongguk.edu The study demonstrated that the compound could be a foundation for further structural optimization to enhance its properties as an Aurora A kinase inhibitor. mdpi.comnih.gov

Generative Active Learning for Protein Binder Discovery

Generative Active Learning (GAL) represents a cutting-edge in silico strategy that combines generative artificial intelligence (AI) with physics-based simulations to accelerate the discovery of novel molecules with desired properties. This approach is particularly useful for navigating the vast chemical space to find potent protein binders.

A novel GAL method known as LambdaZero, which is powered by deep reinforcement learning, has been successfully applied to discover inhibitors for the enzyme soluble Epoxide Hydrolase 2 (sEH). acs.org This technique learns to search the enormous space of potential molecules to find candidates that not only have high binding affinity but also meet constraints for synthesizability and drug-likeness. nih.govacs.org Significantly, the LambdaZero algorithm successfully identified novel scaffolds of synthesizable, drug-like inhibitors for sEH, including a promising quinazoline-based scaffold. acs.org In subsequent in vitro validation, a series of ligands derived from this generated quinazoline scaffold were synthesized, leading to a lead inhibitor with sub-micromolar enzyme inhibition. nih.govacs.org This success highlights the power of generative AI to identify novel and effective drug candidates based on core structures like quinazoline.

Another similar approach combines the generative model REINVENT with binding free energy simulations in an active learning loop. researchgate.net This method has been shown to efficiently find diverse, high-scoring ligands for target proteins, demonstrating that each cycle of generative learning can produce structures with significantly improved predicted binding affinities. researchgate.net

Scaffold Hopping and Analogue Design

Scaffold hopping is a widely used lead optimization strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced by a different, often structurally distinct, scaffold while retaining similar biological activity. This technique is employed to discover new intellectual property, improve potency, or optimize ADME (absorption, distribution, metabolism, and excretion) properties. The quinazoline scaffold is frequently utilized in such strategies.

Several studies demonstrate the successful application of scaffold hopping to design novel quinazoline-based inhibitors:

VEGFR-2 Inhibitors: In an effort to discover new anticancer agents, researchers have applied scaffold hopping to design and synthesize novel quinazoline-based compounds as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). sigmaaldrich.com This work led to the identification of quinazoline-2-carboxamide (B14221085) and quinazoline-2-carboxylate derivatives with potent nanomolar inhibitory activity, superior to the reference drug sorafenib. sigmaaldrich.com

HIV-1 Ribonuclease H Inhibitors: Bioisosteric replacement and scaffold hopping were used to transform a series of thienopyrimidinone-based inhibitors into novel quinazolinone derivatives. uni.lu This strategy successfully yielded new allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. uni.lu

These examples underscore the versatility of the quinazoline scaffold in analogue design and its utility as a target for scaffold hopping campaigns aimed at developing new therapeutic agents.

Preclinical Evaluation and Therapeutic Potential

In vitro Efficacy Assessments beyond Initial Screening

The true potential of a therapeutic compound is often unveiled through detailed in vitro studies that go beyond primary screening. These assessments provide deeper insights into a compound's mechanism of action and its effects on cellular processes. A notable example derived from the 2,4-dichloro-8-fluoroquinazoline scaffold is 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This derivative has been the subject of comprehensive in vitro evaluations to determine its efficacy, particularly as an inhibitor of Aurora A kinase, a key regulator of cell division that is often dysregulated in cancer. nih.govnih.gov

Initial kinase inhibitory assays revealed that the presence of the fluorine atom on the quinazoline (B50416) scaffold contributed to the inhibitory activity. nih.gov Further in vitro cytotoxicity screenings of this compound against a panel of human cancer cell lines from the National Cancer Institute (NCI) were conducted. These studies demonstrated that the compound exhibited varied cytotoxic activities across different cancer cell lines, with the human central nervous system (CNS) cancer cell line SNB-75 showing high sensitivity. nih.gov

To further elucidate its mechanism, cell cycle analysis was performed on the MCF-7 breast cancer cell line. Treatment with 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid at its half-maximal inhibitory concentration (IC50) of 168.78 µM led to cell cycle arrest at the G1 phase and induced apoptosis. nih.govnih.gov This indicates that the compound's cytotoxic effects are mediated through the disruption of the normal cell cycle progression, a hallmark of many successful anticancer agents.

The following table summarizes the in vitro kinase inhibitory activity of a series of quinazoline derivatives, highlighting the importance of specific structural features for biological activity.

Compound IDStructureAurora A Kinase Inhibition (%) at 10 µM
6a 2-Phenyl-8-fluoroquinazoline-4-carboxylic acid45.3
6b 2-(4-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid68.7
6c 2-(4-Methylphenyl)-8-fluoroquinazoline-4-carboxylic acid42.1
6d 2-Phenylquinazoline-4-carboxylic acid35.8
6e 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid75.2

Data adapted from in vitro kinase inhibitory assays. nih.gov

Role as a Lead Compound for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. This compound represents a valuable starting scaffold for the generation of such lead compounds. Its dichlorinated nature at positions 2 and 4 allows for sequential and site-selective substitution, enabling the synthesis of a diverse library of derivatives.

The development of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor is a prime example of utilizing the 8-fluoroquinazoline (B71482) core in lead discovery. nih.govnih.gov The design of this compound was based on structural modifications of known kinase inhibitors to enhance selectivity. The fluorine atom at the 8-position of the quinazoline ring was shown to contribute positively to the inhibitory effect. nih.gov

Molecular docking studies have further supported the role of this scaffold as a promising lead for kinase inhibitors. These computational studies have explored the possible binding modes of derivatives within the ATP-binding site of target kinases, revealing key interactions that can be optimized for improved potency and selectivity. nih.govnih.gov The successful identification of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent derivative underscores the utility of the this compound core as a foundational structure for the rational design and discovery of new drugs. nih.gov

Strategies for Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in cancer therapy. The quinazoline scaffold has been explored in various strategies to overcome resistance, including the circumvention of efflux pumps and activity against mutated drug targets.

Circumvention of Efflux Resistance

One of the primary mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Some quinazoline derivatives have been investigated as efflux pump inhibitors (EPIs). mdpi.comnih.govnih.gov By blocking these pumps, EPIs can restore the intracellular concentration and efficacy of co-administered chemotherapeutic agents. While specific studies on 8-fluoroquinazoline derivatives as EPIs are not extensively documented, the broader class of quinazolines has shown promise in this area. For instance, certain quinazoline derivatives have been designed and shown through molecular modeling to act as potential inhibitors of bacterial efflux pumps like the AcrAB-TolC system, suggesting that similar principles could be applied to cancer cell efflux pumps. mdpi.comnih.govnih.gov

Activity against Mutated Targets

Cancer cells can also develop resistance through mutations in the drug's molecular target, which can prevent the drug from binding effectively. A well-known example is the mutation in the epidermal growth factor receptor (EGFR) kinase domain, which confers resistance to first-generation EGFR inhibitors. Several quinazoline-based drugs have been developed to target these mutated kinases. mdpi.comnih.gov For example, afatinib (B358) is a quinazoline derivative that acts as an irreversible inhibitor of EGFR, including the T790M mutant that is resistant to first-generation inhibitors like gefitinib (B1684475) and erlotinib. nih.gov While research has not yet specifically demonstrated the activity of this compound derivatives against such mutated targets, the inherent versatility of the quinazoline scaffold suggests its potential for developing next-generation inhibitors that can overcome resistance mutations. The ability to modify the scaffold at various positions allows for the design of compounds that can adapt to the altered binding sites of mutated proteins.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Specific Derivatives

A primary challenge lies in the development of efficient and versatile synthetic strategies to generate a diverse library of 2,4-dichloro-8-fluoroquinazoline derivatives. While the synthesis of the parent compound can be achieved, creating specific derivatives often requires multi-step processes.

A common and established method for synthesizing the analogous 2,4-dichloro-7-fluoroquinazoline (B1321832) involves a two-step process starting from 2-amino-4-fluorobenzoic acid. nih.gov This process first forms 7-fluoroquinazoline-2,4(1H,3H)-dione, which is subsequently treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final dichloro-quinazoline product. nih.govchemicalbook.com This general strategy, starting from the appropriate amino-fluorobenzoic acid, serves as a foundational method for accessing the core structure.

Future research must focus on novel methods that offer higher yields, greater scalability, and improved functional group tolerance. The exploration of continuous flow chemistry, for instance, has shown promise in the synthesis of related quinoline (B57606) derivatives, offering rapid and efficient production. nih.gov Applying such technologies to the synthesis of this compound derivatives could significantly accelerate the drug discovery process. The key reactive sites for derivatization are the two chlorine atoms, which are susceptible to nucleophilic substitution, allowing for the introduction of various anilino, alkoxy, and other functional groups to build a library of novel compounds. epa.gov

Expansion of Biological Screening against Diverse Pathogens and Disease Models

The quinazoline (B50416) scaffold is a "privileged" structure in medicinal chemistry, known to exhibit a wide range of biological activities. researchgate.net Derivatives have shown potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial agents. researchgate.netmdpi.com Therefore, a crucial future direction is the systematic and broad-based biological screening of novel this compound derivatives against a wide array of disease models and pathogens.

Currently, research has highlighted the efficacy of certain quinazoline derivatives against specific targets. For example, a 2-aryl-4-aminoquinazoline series demonstrated effectiveness in an in vivo model of Trypanosoma cruzi infection, the cause of Chagas disease. nih.govnih.gov Other quinazoline derivatives have shown potent antibacterial activity, including against drug-resistant strains like S. aureus. researchgate.net

Future screening efforts should encompass a diverse panel of targets, including:

A broader range of cancer cell lines: To identify new anticancer agents and overcome resistance to existing therapies. bldpharm.com

Various bacterial and fungal pathogens: To address the growing threat of antimicrobial resistance. researchgate.netresearchgate.net

Viruses: Including influenza and coronaviruses, given the demonstrated antiviral potential of the quinazoline scaffold. researchgate.netuni.lu

Neglected tropical diseases: Following the promising results against Trypanosoma cruzi. nih.gov

This expansion will maximize the potential of identifying new lead compounds for various therapeutic areas.

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

Understanding how a compound exerts its biological effect is fundamental to its development as a drug. For derivatives of this compound, significant opportunities exist for in-depth mechanistic studies at both the molecular and cellular levels.

A compelling example is the investigation of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a derivative that has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division and a target in cancer therapy. bldpharm.comresearchgate.netnu.edu.kz Detailed studies on this compound revealed that it induces cell cycle arrest in the G1 phase and promotes apoptosis (programmed cell death) in cancer cells. bldpharm.comresearchgate.netnu.edu.kz Molecular docking simulations further elucidated its binding mode within the ATP-binding site of the kinase, highlighting the importance of the fluorine atom for binding to the hinge region of the enzyme. bldpharm.com

Future research should aim for similar mechanistic clarity for other active derivatives. Key areas of investigation include:

Target Identification: Pinpointing the specific protein or enzyme that a compound interacts with.

Binding Site Analysis: Using techniques like X-ray crystallography and computational docking to understand the precise interactions between the drug and its target.

Cellular Pathway Analysis: Determining the downstream effects of target engagement, such as the modulation of signaling pathways, cell cycle arrest, or inhibition of DNA replication. For instance, some quinazolin-2,4-dione derivatives have been found to exert their antibacterial effect through the inhibition of the DNA gyrase enzyme. researchgate.net

This advanced understanding is critical for optimizing lead compounds and predicting potential off-target effects.

Exploration of Hybrid Molecules with Other Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores (bioactive structural units) to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action that can be advantageous in treating complex diseases like cancer or infections. nu.edu.kznih.gov

The quinazoline scaffold is an excellent candidate for creating such hybrid molecules. researchgate.net Researchers have successfully created hybrids by combining quinazoline with other heterocyclic systems. For example, quinazoline derivatives incorporating a 1,2,4-triazole (B32235) thioether moiety have shown potent antibacterial and antifungal activities. researchgate.net Similarly, novel hybrid molecules of quinazolin-2,4-dione have been synthesized and studied for their potential as antimalarial agents.

Future work in this area could explore the combination of the 2,4-disubstituted-8-fluoroquinazoline core with:

Known enzyme inhibitors: To create dual-target drugs, for example, by combining an Aurora kinase inhibitor with an inhibitor of another cancer-related pathway.

Targeting moieties: To direct the drug to specific cells or tissues.

Solubilizing groups: To improve the pharmacokinetic properties of the compound.

The design and synthesis of these hybrid molecules represent a promising frontier for discovering next-generation therapeutics.

Rational Design for Enhanced Selectivity and Potency

Rational drug design, guided by an understanding of structure-activity relationships (SAR), is essential for transforming a moderately active hit compound into a potent and selective drug candidate. This involves making systematic chemical modifications to a lead scaffold and evaluating how these changes affect its biological activity.

For the quinazoline scaffold, several studies have laid the groundwork for such rational design. In the development of selective Aurora A kinase inhibitors, researchers started with a non-selective compound and used structural simplification and modification to enhance selectivity for the desired kinase isoform. bldpharm.com This work demonstrated that even small changes, like the position of a fluorine atom, can significantly impact binding and selectivity. bldpharm.com Similarly, SAR studies on related quinoline scaffolds have identified specific substitutions that are key to high potency. chemicalbook.com

Future rational design efforts for this compound derivatives will depend on:

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how different derivatives will bind to their target. uni.lu

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to identify the chemical features that are critical for potency and those that can be modified to improve selectivity or reduce toxicity. chemicalbook.com

Charge Optimization: Fine-tuning the electrostatic properties of the molecule to improve the balance between favorable binding interactions and the energetic penalty of desolvation.

By integrating these approaches, researchers can more efficiently navigate the chemical space to develop derivatives of this compound with optimized therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-8-fluoroquinazoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of quinazoline precursors. For example, nucleophilic substitution reactions using fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions can introduce the fluorine atom at the 8-position. Chlorination at the 2- and 4-positions may employ POCl₃ or PCl₅ in refluxing toluene. Key parameters include temperature control (80–120°C), stoichiometric ratios of reagents, and inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is essential to confirm fluorine incorporation (δ ~ -110 to -120 ppm for aromatic F). ¹H/¹³C NMR should show characteristic splitting patterns due to Cl/F substituents.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at low temperatures (100 K) improve resolution. Anisotropic displacement parameters for Cl and F atoms must be carefully modeled to avoid overfitting .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS should match the molecular formula (C₈H₃Cl₂FN₂, exact mass 216.96 g/mol) .

Q. What are the best practices for assessing the purity of this compound, and how can impurities be identified?

  • Methodological Answer :

  • HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention time comparisons against certified reference standards (e.g., LGC Standards) are critical.
  • TGA/DSC : Thermogravimetric analysis confirms thermal stability and detects solvent residues.
  • Elemental Analysis : Deviations >0.3% from theoretical C/H/N values indicate impurities. Common impurities include unreacted intermediates (e.g., mono-chlorinated derivatives) or hydrolysis products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?

  • Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays).
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to rule out assay saturation artifacts.
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline) to identify substituent-specific trends .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Pay attention to halogen bonding between Cl/F and backbone carbonyls.
  • Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to test binding dependencies.
  • Pharmacophore Mapping : Identify critical substituents (e.g., 8-F for metabolic stability vs. 2,4-Cl for hydrophobic interactions) .

Q. How should crystallographic data be analyzed when this compound exhibits twinning or disorder in single-crystal structures?

  • Methodological Answer :

  • SHELXL Refinement : Apply TWIN/BASF commands to model twinning. For disorder, split occupancy of Cl/F atoms and constrain displacement parameters.
  • Validation Tools : Use R1/wR2 residuals and check ADPs with PLATON/CHECKCIF.
  • Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-8-fluoroquinazoline
Reactant of Route 2
2,4-Dichloro-8-fluoroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.